(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16951785
Molecular Formula: C21H28N4O5
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O5 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H28N4O5/c1-16-17(3-2-4-18(16)23-11-13-29-14-12-23)15-22-7-9-24(10-8-22)21(28)30-25-19(26)5-6-20(25)27/h2-4H,5-15H2,1H3 |
| Standard InChI Key | VCVZYOKIROOPSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1N2CCOCC2)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O |
Introduction
Structural Characterization and Molecular Identity
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a carbamate group bearing a 2,5-dioxopyrrolidin-1-yl moiety. At the 4-position of the piperazine ring, a benzyl group is attached, which is further substituted at the 2- and 3-positions with a methyl group and a morpholine ring, respectively . This arrangement confers both hydrophilicity (via the morpholine and carbamate groups) and lipophilicity (via the aromatic and methyl groups).
Molecular Formula:
SMILES Notation:
O=C(ON1C(CCC1=O)=O)N2CCN(CC2)CC3=CC=CC(=C3C)N4CCOCC4
Key Functional Groups
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2,5-Dioxopyrrolidin-1-yl carbamate: Serves as an activated ester for nucleophilic substitution reactions, commonly used in peptide coupling .
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Morpholine substituent: Enhances aqueous solubility and modulates pharmacokinetic properties .
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Piperazine scaffold: Provides conformational flexibility and hydrogen-bonding capacity, often exploited in drug design .
Synthetic Methodology
General Synthesis Strategy
The compound is synthesized via a multi-step sequence involving:
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Functionalization of piperazine: Introduction of the benzyl group at the 4-position through alkylation or reductive amination.
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Carbamate formation: Reaction of the piperazine nitrogen with bis(2,5-dioxopyrrolidin-1-yl) carbonate (CAS 74124-79-1) under mild conditions (DMF, room temperature, 4-dimethylaminopyridine catalyst).
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Purification: Reverse-phase HPLC or column chromatography to isolate the target compound .
Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 4-Dimethylaminopyridine (DMAP) | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | Room temperature | |
| Yield | 12–21% (typical for analogs) |
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 443.50 g/mol | Calculated | |
| LogP (octanol-water) | 1.8 | Predicted | |
| Solubility in Water | 68.9 mg/mL | Experimental | |
| TPSA | 110.29 Ų | Computational |
Stability Profile
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Hydrolytic Stability: The 2,5-dioxopyrrolidin-1-yl group is susceptible to hydrolysis in aqueous media, necessitating anhydrous storage .
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Thermal Stability: Decomposition observed above 150°C, consistent with carbamate derivatives .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Irritant (H315) | Use PPE (gloves, goggles) | |
| Sensitization | Avoid inhalation |
Comparative Analysis with Structural Analogs
Analog US9567302B2-Example 5
A closely related analog replaces the 2-methyl group with a trifluoromethyl group, resulting in:
Future Research Directions
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